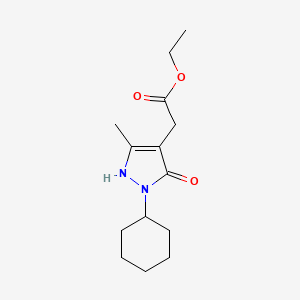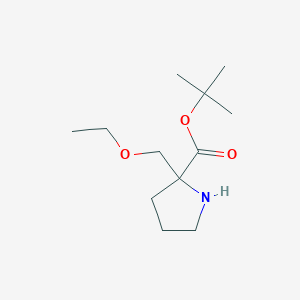![molecular formula C5H5ClF2N2O3S2 B13223563 2-[5-(Difluoromethyl)-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl]ethane-1-sulfonyl chloride](/img/structure/B13223563.png)
2-[5-(Difluoromethyl)-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl]ethane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(Difluoromethyl)-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl]ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C5H5ClF2N2O3S2. This compound is known for its unique structure, which includes a difluoromethyl group and a thiadiazole ring. It is primarily used in research and industrial applications due to its reactivity and potential for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Difluoromethyl)-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl]ethane-1-sulfonyl chloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a difluoromethyl-substituted thiadiazole with ethane-1-sulfonyl chloride in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to 50°C to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for temperature and pressure control is common to maintain consistency and safety. Purification steps, such as recrystallization or chromatography, are employed to isolate the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[5-(Difluoromethyl)-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl]ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Addition Reactions: The difluoromethyl group can undergo addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Applications De Recherche Scientifique
2-[5-(Difluoromethyl)-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl]ethane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-[5-(Difluoromethyl)-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl]ethane-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the modification of their activity. The difluoromethyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[5-(Difluoromethyl)-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethane-1-sulfonyl chloride: This compound has a similar structure but contains an oxadiazole ring instead of a thiadiazole ring.
2-[5-(Trifluoromethyl)-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl]ethane-1-sulfonyl chloride: This compound has a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
The presence of the difluoromethyl group and the thiadiazole ring in 2-[5-(Difluoromethyl)-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl]ethane-1-sulfonyl chloride makes it unique compared to its analogs
Propriétés
Formule moléculaire |
C5H5ClF2N2O3S2 |
|---|---|
Poids moléculaire |
278.7 g/mol |
Nom IUPAC |
2-[5-(difluoromethyl)-2-oxo-1,3,4-thiadiazol-3-yl]ethanesulfonyl chloride |
InChI |
InChI=1S/C5H5ClF2N2O3S2/c6-15(12,13)2-1-10-5(11)14-4(9-10)3(7)8/h3H,1-2H2 |
Clé InChI |
WZWXKXONKOJSEU-UHFFFAOYSA-N |
SMILES canonique |
C(CS(=O)(=O)Cl)N1C(=O)SC(=N1)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(Aminomethyl)phenyl]cyclopentan-1-one](/img/structure/B13223491.png)
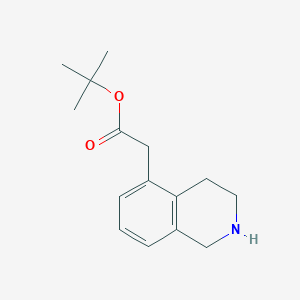
![2-[5-(3-Cyanophenyl)-3-methylfuran-2-yl]acetic acid](/img/structure/B13223499.png)

![2-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B13223509.png)
![N-[4-amino-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butylidene]hydroxylamine](/img/structure/B13223513.png)
![3-[1-(3,4-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13223515.png)
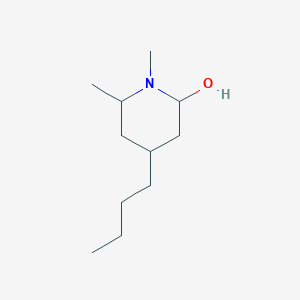

![3-Cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B13223524.png)
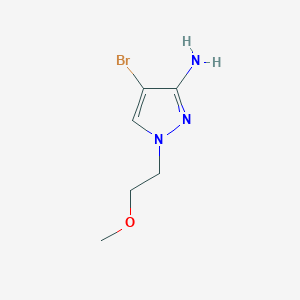
![3-[2-(Ethylamino)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B13223538.png)
